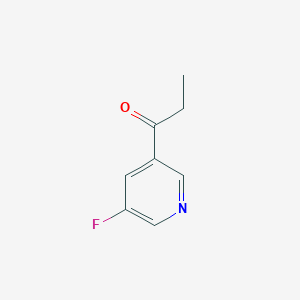

1-(5-Fluoropyridin-3-yl)propan-1-one

Description

BenchChem offers high-quality 1-(5-Fluoropyridin-3-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Fluoropyridin-3-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-fluoropyridin-3-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-2-8(11)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJUVCJLOQFDGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CN=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 5 Fluoropyridin 3 Yl Propan 1 One

Strategic Approaches to Fluoropyridinyl Ketone Synthesis

The introduction of a propanoyl group at the C3 position of a 5-fluoropyridine scaffold presents a synthetic challenge due to the electron-deficient nature of the pyridine (B92270) ring. Direct Friedel-Crafts acylation is generally not feasible for pyridines as the Lewis acid catalyst coordinates to the nitrogen atom, deactivating the ring towards electrophilic substitution. rsc.org Consequently, more sophisticated strategies are required, primarily involving cross-coupling reactions, functionalization of pre-existing pyridine rings, or de novo ring construction.

Transition Metal-Catalyzed Coupling Reactions for C-C Bond Formation to 5-Fluoropyridine Scaffolds

Transition metal catalysis provides a powerful toolkit for the formation of carbon-carbon bonds under conditions that are often milder and more selective than classical methods. Palladium and nickel catalysts are at the forefront of these strategies for the synthesis of heteroaryl ketones.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The Suzuki-Miyaura coupling, in particular, has been adapted for acylation reactions, providing a viable route to aryl and heteroaryl ketones. nih.gov A plausible strategy for the synthesis of 1-(5-Fluoropyridin-3-yl)propan-1-one involves the coupling of a 3-halo-5-fluoropyridine (e.g., 3-bromo-5-fluoropyridine) with an appropriate propanoylating agent or its synthetic equivalent.

One such approach is the coupling of an organoboron reagent with an acyl chloride. While the direct coupling of acyl chlorides with boronic acids can be challenging, modified conditions using anhydrous solvents have proven successful. nih.gov A general representation of this approach is depicted below:

Alternatively, a three-component carbonylative Suzuki-Miyaura coupling can be employed, where carbon monoxide is inserted between the aryl halide and the organoboron reagent. nih.gov This method avoids the need for potentially unstable acylating agents.

| Catalyst System | Coupling Partners | Product Type | Yield (%) | Reference |

| Pd(PPh₃)₄ / Cs₂CO₃ | Arylboronic acid + Acyl chloride | Aromatic ketone | 60-85 | nih.gov |

| Pd(OAc)₂ / Ph₃P | Lactam-derived triflate + Alkenylboronic acid | Dienone | 50-70 | nih.gov |

| Pd(OAc)₂ / Ligand | 2,3,5-trichloropyridine + Arylboronic acid | 2-Aryl-3,5-dichloropyridine | 85-95 | organic-chemistry.org |

Nickel catalysis has emerged as a powerful alternative to palladium, often exhibiting unique reactivity and being more cost-effective. A particularly relevant strategy is the α-heteroarylation of ketones, which directly forges the bond between the carbonyl α-carbon and the heteroaromatic ring. However, for the synthesis of 1-(5-Fluoropyridin-3-yl)propan-1-one, a direct α-heteroarylation of propanone would not yield the desired product. A more applicable nickel-catalyzed approach would be the cross-coupling of a 3-halo-5-fluoropyridine with a propanoyl nucleophile or its equivalent.

Nickel-catalyzed coupling of Grignard reagents with aryl halides is a well-established method for C-C bond formation. koreascience.krresearchgate.netresearchgate.net In this context, the reaction of 3-bromo- (B131339) or 3-chloro-5-fluoropyridine (B1590662) with a propanoyl magnesium halide could be envisioned, although the reactivity of the acyl Grignard reagent would need to be carefully controlled.

A more contemporary approach involves the nickel-catalyzed cross-electrophile coupling, for instance, between a 3-halo-5-fluoropyridine and a propanoyl halide. Recent advances have demonstrated the utility of nickel catalysis in coupling (hetero)aryl chlorides with various partners, enabled by the development of specialized ligands. nih.gov

| Catalyst / Ligand | Reactant 1 | Reactant 2 | Product Type | Yield (%) | Reference |

| NiCl₂(dme) / BiOX | α-chloroester | (hetero)aryl iodide | α-arylester | 60-90 | rsc.org |

| Ni(COD)₂ / DPPF | (hetero)aryl chloride | secondary amine | N-arylheteroamine | 70-95 | nih.gov |

| NiCl₂ / 1,3-butadiene | alkyl halide | Grignard reagent | cross-coupled alkane | 80-95 | koreascience.krresearchgate.net |

| NiCl₂ / triarylphosphine | aryl fluoride (B91410) | Grignard reagent | cross-coupled arene | 70-90 | researchgate.net |

Deaminative Alkylation and Related Transformations for Propan-1-one Formation

Deaminative coupling reactions have recently gained prominence as a method for converting readily available amino groups into various other functionalities, thus avoiding the direct use of organometallic reagents. A potential precursor for this strategy is 3-amino-5-fluoropyridine (B1296810). researchgate.netnih.gov The classical Sandmeyer reaction, which proceeds via a diazonium salt intermediate, is a well-known example of deaminative functionalization. rsc.org

While direct deaminative propanoylation is not a widely established transformation, a plausible synthetic sequence could involve the diazotization of 3-amino-5-fluoropyridine to generate the corresponding pyridinediazonium salt. rsc.orgmdpi.com This intermediate could then be subjected to a transition metal-catalyzed carbonylation in the presence of a suitable propyl source. Alternatively, the diazonium salt could be converted to a radical intermediate that could then be trapped by a propanoyl radical precursor.

More modern deaminative strategies involve the conversion of the amine to a pyridinium (B92312) salt, which can then participate in nickel-catalyzed cross-coupling reactions. doi.org This approach could be adapted for the introduction of a propanoyl group.

| Reaction Type | Precursor | Key Intermediate | Potential Transformation | Reference |

| Diazotization | 3-Amino-5-fluoropyridine | 5-Fluoropyridine-3-diazonium salt | Sandmeyer-type acylation | rsc.org |

| Deaminative Coupling | Amino acid-derived pyridinium salt | Alkyl radical | Nickel-catalyzed arylation | doi.org |

| Deaminative Carbonylation | N-aryl-2-aminopyridine | Palladacycle | Intramolecular carbonylation |

Photoredox-Mediated Approaches to 3-Fluoropyridine Derivatives

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. This methodology offers novel pathways for the functionalization of heteroaromatic compounds. For the synthesis of 1-(5-Fluoropyridin-3-yl)propan-1-one, a photoredox-mediated radical acylation could be a viable strategy.

One approach involves the activation of the 5-fluoropyridine ring by converting it into a pyridinium salt. The resulting N-methoxy- or N-aminopyridinium salt can act as a precursor to a radical that facilitates hydrogen atom abstraction (HAT) from an aldehyde, such as propanal, to generate an acyl radical. This acyl radical can then add to the pyridinium salt, leading to the C-acylated product after rearomatization. The regioselectivity (C2 vs. C4) can often be controlled by the choice of the N-substituent on the pyridinium salt.

Another relevant photoredox strategy is the Giese reaction, which involves the addition of a radical to an electron-deficient olefin. rsc.org While not a direct acylation, this method could be used to install a three-carbon chain that could be subsequently oxidized to the ketone.

| Catalysis Type | Substrate | Radical Source | Key Step | Product Type | Reference |

| Photoredox/NHC | Electron-rich arene | Acyl azolium salt | Radical/radical cross-coupling | Benzylic ketone | |

| Photoredox | N-methoxypyridinium salt | Aldehyde | Acyl radical addition | C2-Acylated pyridine | |

| Photoredox | Activated olefin | Amino acid | Decarboxylative radical addition | Functionalized alkane | rsc.org |

Precursor Functionalization and Ring System Construction

An alternative to functionalizing a pre-formed pyridine ring is to construct the ring system with the desired substituents already in place or in the form of their precursors. Such de novo synthesis provides a high degree of flexibility and can overcome regioselectivity issues associated with substitution reactions on the pyridine core.

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly efficient for the construction of complex heterocyclic systems like substituted pyridines. A hypothetical approach to 1-(5-Fluoropyridin-3-yl)propan-1-one could involve the condensation of a β-aminocrotonate derivative with a suitable propanoyl-containing 1,3-dielectrophile, where one of the precursors also incorporates a fluorine atom or a group that can be later converted to fluorine. The synthesis of multi-substituted pyridines from ylidenemalononitriles also represents a versatile ring-forming strategy.

| Reaction Type | Key Precursors | Ring System Formed | Potential for Target Synthesis | Reference |

| Domino Reaction | Enaminone + Aldehyde | Fully substituted pyridine | High, by using fluorinated and acylated precursors | |

| Domino Reaction | Cyanoacetamide + Isothiocyanate + Chloroacetoacetate | Thiazolo[4,5-b]pyridine | Adaptable for pyridine synthesis | |

| Condensation | Ylidenemalonitrile + Ketone | Multi-substituted pyridine | High, offers diverse substitution patterns |

Pyridinepropanol Oxidation Pathways

A viable and common strategy for the synthesis of ketones is the oxidation of the corresponding secondary alcohol. In the context of preparing 1-(5-Fluoropyridin-3-yl)propan-1-one, this would involve the oxidation of 1-(5-Fluoropyridin-3-yl)propan-1-ol. Several well-established oxidation protocols can be applied to this transformation, with the choice of reagent often depending on the desired selectivity, scalability, and tolerance of other functional groups.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents and hypervalent iodine compounds. Pyridinium chlorochromate (PCC) is a milder chromium-based oxidant that is effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org The reaction is typically carried out in an anhydrous solvent such as dichloromethane (B109758) (DCM) at room temperature. organic-chemistry.org For the synthesis of 1-(5-Fluoropyridin-3-yl)propan-1-one, the secondary alcohol precursor would be treated with PCC in DCM. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). A potential drawback of chromium-based reagents is their toxicity. organic-chemistry.org

A popular alternative to chromium-based oxidants is the Dess-Martin periodinane (DMP). wikipedia.orgorganic-chemistry.org This hypervalent iodine reagent is known for its mild reaction conditions, high selectivity, and the avoidance of toxic heavy metals. wikipedia.orgorganic-chemistry.org The oxidation using DMP is typically performed in chlorinated solvents like dichloromethane at room temperature and is often complete within a few hours. wikipedia.org The workup for a DMP oxidation is generally straightforward, making it an attractive method for laboratory-scale synthesis. organic-chemistry.org

| Oxidizing Agent | Typical Solvent | Temperature | Advantages | Disadvantages |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | Readily available, effective for secondary alcohols. libretexts.orgmasterorganicchemistry.com | Toxic chromium byproduct, can be acidic. organic-chemistry.org |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | Mild conditions, high selectivity, non-toxic metal byproducts. wikipedia.orgorganic-chemistry.org | Can be shock-sensitive, relatively expensive. |

Functionalization of Halopyridine Precursors

An alternative and widely used approach to construct the 1-(5-Fluoropyridin-3-yl)propan-1-one scaffold is through the functionalization of a suitable halopyridine precursor, such as 3-bromo-5-fluoropyridine (B183902). This strategy typically involves the formation of an organometallic intermediate from the halopyridine, which then reacts with a propanoyl electrophile.

Grignard Reaction: The formation of a pyridyl Grignard reagent from a halopyridine allows for subsequent reaction with an acylating agent. The preparation of Grignard reagents from less reactive aryl bromides can be facilitated by the use of isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl). organic-chemistry.orgresearchgate.net This "turbo-Grignard" reagent enables the bromine-magnesium exchange to occur under milder conditions, which is beneficial for substrates with sensitive functional groups. organic-chemistry.orgclockss.org Once the 5-fluoro-3-pyridylmagnesium halide is formed, it can be reacted with a propanoyl source, such as propanoyl chloride or propanoic anhydride (B1165640), to yield the desired ketone. It is important to control the reaction temperature, as Grignard reactions can be highly exothermic, and low temperatures are often employed to improve selectivity. acs.org

Negishi Cross-Coupling: The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide. acs.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and broad scope. acs.org For the synthesis of 1-(5-Fluoropyridin-3-yl)propan-1-one, a 3-bromo-5-fluoropyridine would first be converted to the corresponding organozinc reagent, (5-fluoro-3-pyridyl)zinc halide. This can be achieved through a halogen-zinc exchange reaction. The subsequent coupling with propanoyl chloride in the presence of a suitable palladium or nickel catalyst and a phosphine (B1218219) ligand would afford the target ketone. The choice of catalyst and ligand is crucial for the success of the Negishi coupling. numberanalytics.comresearchgate.net

| Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Considerations |

| Grignard Reaction | 5-Fluoro-3-pyridylmagnesium halide | Propanoyl chloride | None | Anhydrous conditions are crucial; temperature control is important for selectivity. acs.orgwikipedia.org |

| Negishi Coupling | (5-Fluoro-3-pyridyl)zinc halide | Propanoyl chloride | Palladium or Nickel complex | Requires a catalyst and ligand; tolerates a wide range of functional groups. acs.orgorganic-chemistry.org |

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of the synthetic routes described above are highly dependent on the reaction conditions. Careful optimization of parameters such as ligand design, solvent, temperature, pressure, and the use of additives is essential to maximize the yield and purity of 1-(5-Fluoropyridin-3-yl)propan-1-one.

Ligand Design and Solvent Effects in Catalytic Transformations

In the context of the Negishi cross-coupling, the choice of ligand for the palladium or nickel catalyst is critical. The ligand influences the stability and reactivity of the catalytic species. For cross-coupling reactions involving heteroaryl halides, electron-rich and bulky phosphine ligands, such as those from the Buchwald biarylphosphine family, have shown great success. bucknell.edu The steric bulk of the ligand can promote the reductive elimination step and prevent catalyst deactivation.

Temperature and Pressure Influence on Reaction Kinetics and Selectivity

Temperature is a critical parameter that affects the rate of reaction and the formation of byproducts. Grignard reactions are often initiated at low temperatures (e.g., 0 °C or -78 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. acs.org In some cases, elevated temperatures can lead to side reactions or decomposition of the organometallic reagent. acs.org Similarly, in Negishi couplings, the optimal temperature will depend on the reactivity of the substrates and the catalyst system. While many Negishi couplings proceed at room temperature, some may require heating to achieve a reasonable reaction rate. numberanalytics.com Pressure is generally not a significant variable in these solution-phase reactions unless gaseous reagents are involved.

Additive Roles in Enhancing Reaction Efficiency

Additives can have a profound impact on the outcome of organometallic reactions. As mentioned earlier, lithium chloride (LiCl) is a crucial additive in the preparation of Grignard reagents from less reactive bromides via halogen-magnesium exchange. organic-chemistry.orgresearchgate.net LiCl breaks up the polymeric aggregates of the Grignard reagent, leading to more soluble and reactive monomeric species. nih.govvander-lingen.nl In Negishi couplings, additives are not as commonly employed as in other cross-coupling reactions, but the purity of the organozinc reagent is paramount for high yields. numberanalytics.com

Novel Synthetic Routes and Methodological Innovations

Beyond the classical methods, recent advances in organic synthesis offer innovative approaches for the preparation of 3-acylpyridines.

Photocatalytic C-H Acylation: A promising modern approach involves the direct C-H functionalization of the pyridine ring. Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. Site-selective C-H acylation of pyridinium salts has been demonstrated using photoredox catalysis. kaist.ac.kr This method typically involves the generation of an acyl radical from an aldehyde, which then adds to an activated pyridinium salt. While this has been shown for C2 and C4 acylation, further development could potentially lead to selective C3 acylation of appropriately substituted pyridines. kaist.ac.kr

Enzymatic Synthesis: Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of complex molecules. While the direct enzymatic synthesis of 1-(5-Fluoropyridin-3-yl)propan-1-one has not been reported, enzymatic methods for the synthesis of aryl ketones are an active area of research. These methods often involve enzymes such as ketoreductases (in reverse) or other C-C bond-forming enzymes.

Recent research has also focused on the development of new catalysts and multicomponent reactions for the synthesis of substituted pyridines, which could potentially be adapted for the synthesis of the target molecule. researchgate.netnih.govbcrcp.ac.in These innovative approaches hold the potential for more efficient, sustainable, and atom-economical syntheses of 1-(5-Fluoropyridin-3-yl)propan-1-one and its derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods. nih.gov This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, resulting in a rapid increase in temperature and significantly reduced reaction times. nih.gov

In the context of synthesizing aryl ketones, microwave irradiation has been successfully employed to promote reactions that are otherwise slow or inefficient. For instance, the hydrolysis of acyl Meldrum's acid derivatives to form aryl methyl ketones can be completed in as little as 5 minutes under microwave conditions, a substantial improvement over conventional methods. Similarly, the synthesis of β-keto-sulfones from α-haloketones and sodium alkyl/aryl sulfinates in an aqueous medium is significantly accelerated by microwave heating, providing excellent yields in a short timeframe. tandfonline.com

For the synthesis of 1-(5-Fluoropyridin-3-yl)propan-1-one, a microwave-assisted approach could be applied to the key acylation step. A plausible route would involve the palladium-catalyzed C-H acylation of 5-fluoropyridine with a propanoyl source, such as propanal. Microwave irradiation in such cross-coupling reactions has been shown to reduce reaction times from hours to minutes and improve yields. rsc.org The direct heating of the polar solvent and reactants leads to faster reaction kinetics and can minimize the formation of side products. A study on the acylation of 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines demonstrated the effectiveness of microwave heating in driving the reaction to completion quickly and efficiently. nih.gov

Below is a table representing typical parameters that could be optimized for a microwave-assisted synthesis of a pyridine ketone derivative.

| Parameter | Condition | Rationale |

| Reactants | 5-Fluoropyridine derivative, Acylating Agent (e.g., Propanal) | Direct functionalization of the pyridine core. |

| Catalyst | Palladium(II) acetate | To facilitate C-H activation and C-C bond formation. rsc.org |

| Solvent | High-boiling polar solvent (e.g., DMF, NMP) | Efficiently absorbs microwave energy, allowing for rapid heating. |

| Temperature | 120-180 °C | To overcome the activation energy barrier for C-H activation. nih.govmdpi.com |

| Time | 10-30 minutes | Microwave heating drastically reduces reaction times. rsc.orgnih.gov |

| Power | 100-300 W | Controlled power output to maintain the target temperature. |

This interactive table is based on data from analogous microwave-assisted acylation reactions. rsc.orgnih.gov

Flow Chemistry Applications in Fluoropyridine Ketone Synthesis

Continuous flow chemistry has become an increasingly important tool in modern chemical synthesis, offering significant advantages in terms of safety, efficiency, scalability, and control over reaction parameters. mit.eduuc.pt In a flow system, reactants are continuously pumped through a reactor, where they mix and react under precisely controlled conditions. rsc.org This technology is particularly well-suited for the synthesis of fluorinated heterocycles, as it allows for the safe handling of hazardous reagents and the management of highly exothermic reactions. mit.eduacs.org

The synthesis of fluorinated compounds often involves reactive and potentially hazardous intermediates. mit.edu Flow reactors, with their small internal volumes and high surface-area-to-volume ratios, mitigate these risks by minimizing the amount of hazardous material present at any given time and by enabling rapid heat dissipation. rsc.org This enhanced temperature control is crucial for many acylation reactions, which can be highly exothermic.

A continuous-flow process for preparing 1-(5-Fluoropyridin-3-yl)propan-1-one could involve a multi-step sequence. For example, a flow setup could be designed for the regioselective metalation of a 5-fluoropyridine precursor, immediately followed by the introduction of a stream containing a propionylating agent. The rapid mixing and precise residence time control in a microreactor would allow for the fast generation and consumption of the highly reactive organometallic intermediate, minimizing side reactions. researchgate.netorganic-chemistry.org Researchers have successfully developed automated, scalable continuous-flow routes for the synthesis of various trifluoromethylated N-fused heterocycles, demonstrating the power of this approach for creating complex fluorinated molecules. acs.org

The table below outlines typical parameters for a conceptual flow synthesis of a fluoropyridine ketone.

| Parameter | Condition | Rationale |

| Reactor Type | Packed-bed or coil microreactor | Provides excellent mixing and heat transfer. researchgate.net |

| Reactant Streams | Stream A: 5-Fluoropyridine & Base; Stream B: Acylating Agent | Allows for the in-situ generation and immediate use of reactive intermediates. |

| Solvent | Anhydrous THF or other ethereal solvent | Suitable for organometallic reactions. |

| Temperature | -20 °C to 25 °C | Precise temperature control to manage exothermic reactions and control selectivity. |

| Residence Time | 30 seconds to 10 minutes | Short residence times are sufficient due to enhanced reaction rates. acs.org |

| Pressure | 5-10 bar | Can be used to suppress solvent boiling and control gas evolution. |

This interactive table is based on data from analogous continuous flow syntheses of heterocyclic and fluorinated compounds. acs.orgresearchgate.net

Chemo- and Regioselective Synthesis Strategies

Achieving the correct substitution pattern (regioselectivity) and reacting only the desired functional groups (chemoselectivity) are paramount challenges in the synthesis of complex molecules like 1-(5-Fluoropyridin-3-yl)propan-1-one. The pyridine ring is electron-deficient, making it generally unreactive towards standard electrophilic acylation methods like the Friedel-Crafts reaction. youtube.com Furthermore, acylation often occurs first at the basic nitrogen atom, which further deactivates the ring. youtube.com

A powerful strategy to overcome this challenge is the use of directed metalation. This involves the deprotonation of a C-H bond at a specific position on the ring using a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA). The position of metalation is directed by existing substituents on the ring. For 5-fluoropyridine, the fluorine atom and the ring nitrogen would cooperatively direct metalation to specific positions. While the fluorine atom is a weak ortho-directing group, the pyridine nitrogen strongly directs metalation to the C2 and C6 positions. However, creative strategies can achieve functionalization at other positions.

A highly effective approach for achieving 3-acylation involves starting with a 2-substituted pyridine. For instance, 2-chloropyridine (B119429) can be selectively lithiated at the 3-position using a strong base, and the resulting organolithium species can then be trapped with an acylating agent, such as propionyl chloride, to yield the 3-acylpyridine with high regioselectivity. youtube.com This strategy is effective because the chloro-substituent directs the base to the adjacent C-3 position while also preventing metalation at C-6. A similar principle can be applied to a 2-halo-5-fluoropyridine precursor to build the target molecule.

Chemoselectivity is also a critical consideration. During the acylation of the metalated pyridine, the reaction must occur at the carbon-metal bond without affecting the C-F bond. The choice of a mild acylating agent and low reaction temperatures are crucial for preventing nucleophilic aromatic substitution of the fluorine atom. acs.org

The following table compares potential strategies for the regioselective synthesis of 3-acylpyridines.

| Strategy | Precursor | Reagents | Outcome |

| Directed Metalation | 2-Chloro-5-fluoropyridine | 1. LDA or LiTMP, -78 °C; 2. Propionyl chloride | Regioselective formation of the C-3 lithiated species, followed by acylation to give the desired 3-keto product. youtube.com |

| Halogen-Metal Exchange | 3-Bromo-5-fluoropyridine | 1. n-BuLi or i-PrMgCl·LiCl, -78 °C; 2. Propionyl chloride | Selective exchange of bromine for lithium, followed by acylation. |

| Cross-Coupling | 3-Bromo-5-fluoropyridine | Propanal, Pd(OAc)₂, directing group | Palladium-catalyzed C-H activation directed to the C-3 position. rsc.org |

This interactive table is based on established methods for the regioselective functionalization of pyridine derivatives. rsc.orgyoutube.com

Chemical Reactivity and Derivatization of 1 5 Fluoropyridin 3 Yl Propan 1 One

Carbonyl Group Transformations

The propan-1-one side chain offers a rich landscape for chemical modification, primarily centered around the electrophilic carbonyl carbon and the adjacent acidic α-protons.

Nucleophilic Addition Reactions at the Propan-1-one Moiety

The carbonyl group of 1-(5-Fluoropyridin-3-yl)propan-1-one is a classic electrophilic site, susceptible to attack by a wide range of nucleophiles. These nucleophilic addition reactions are fundamental transformations for this class of ketones. youtube.com

One of the most common transformations is the reduction of the ketone to a secondary alcohol. This is typically achieved using hydride-based reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) can effectively reduce the carbonyl to a hydroxyl group, yielding 1-(5-Fluoropyridin-3-yl)propan-1-ol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also accomplish this transformation, followed by an aqueous workup. youtube.com

Another significant class of nucleophilic addition involves organometallic reagents, such as Grignard reagents (R-MgBr). masterorganicchemistry.com The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic. youtube.com The addition of a Grignard reagent, for example, methylmagnesium bromide (CH₃MgBr), to the carbonyl carbon breaks the C=O pi bond and forms a new carbon-carbon bond. youtube.commasterorganicchemistry.com Subsequent protonation with a mild acid (aqueous workup) generates a tertiary alcohol, such as 2-(5-Fluoropyridin-3-yl)butan-2-ol. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Addition Reactions

| Reactant | Reagent(s) | Expected Product | Product Class |

|---|---|---|---|

| 1-(5-Fluoropyridin-3-yl)propan-1-one | 1. NaBH₄2. MeOH | 1-(5-Fluoropyridin-3-yl)propan-1-ol | Secondary Alcohol |

Enolization and Enolate Chemistry in Fluoropyridine Ketones

The protons on the carbon atom alpha to the carbonyl group (the α-protons) in 1-(5-Fluoropyridin-3-yl)propan-1-one are acidic due to the electron-withdrawing effect of the carbonyl oxygen and the ability of the resulting conjugate base (the enolate) to be stabilized by resonance. masterorganicchemistry.comyoutube.com The formation of an enolate is a critical step for a variety of carbon-carbon bond-forming reactions. bham.ac.uk

To form the enolate, a strong, non-nucleophilic base is typically required to ensure complete and irreversible deprotonation. bham.ac.uk Lithium diisopropylamide (LDA) is an ideal choice for this purpose. youtube.com Due to the steric hindrance of its isopropyl groups, LDA preferentially abstracts the less sterically hindered α-proton, leading to the formation of the kinetic enolate. youtube.com Once formed, this nucleophilic enolate can react with various electrophiles.

A primary application of enolate chemistry is alkylation. youtube.com The enolate can participate in an SN2 reaction with a suitable alkyl halide, such as iodomethane (B122720) (CH₃I) or benzyl (B1604629) bromide. libretexts.orglibretexts.org This reaction results in the formation of a new carbon-carbon bond at the α-position, yielding a more substituted ketone. For example, reaction of the enolate with iodomethane would produce 2-(5-Fluoropyridin-3-yl)butan-2-one. It is crucial that the alkyl halide is primary or methyl, as secondary and tertiary halides tend to undergo elimination reactions in the presence of the strongly basic enolate. libretexts.org

Table 2: Enolate Formation and Alkylation

| Reactant | Reagent(s) | Intermediate | Electrophile | Expected Product |

|---|

Condensation Reactions of the Propan-1-one Carbonyl

Condensation reactions, which involve a nucleophilic addition followed by a dehydration step, are powerful tools for constructing larger molecules. wikipedia.org The Knoevenagel and Aldol condensations are prominent examples.

In a base-catalyzed crossed-Aldol condensation, the enolate of 1-(5-Fluoropyridin-3-yl)propan-1-one can act as the nucleophile, attacking the carbonyl carbon of an aldehyde that cannot form an enolate itself, such as benzaldehyde. kau.edu.sa The initial addition product is a β-hydroxy ketone, which can then be readily dehydrated, often under the reaction conditions, to yield an α,β-unsaturated ketone (a conjugated enone). kau.edu.sa

The Knoevenagel condensation is a related process that involves the reaction of a carbonyl compound with a molecule containing an "active methylene" group—a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or diethyl malonate. wikipedia.orgnih.gov In a typical procedure, 1-(5-Fluoropyridin-3-yl)propan-1-one would react with a compound like malononitrile in the presence of a weak base catalyst (e.g., piperidine (B6355638) or an amine-functionalized catalyst). wikipedia.orgnih.gov The reaction proceeds via nucleophilic addition of the deprotonated active methylene (B1212753) compound to the ketone, followed by elimination of water to form a stable, conjugated product.

Table 3: Example Condensation Reaction

| Reaction Type | Reactants | Catalyst/Base | Expected Product |

|---|

Reactivity of the 5-Fluoropyridin-3-yl Ring System

The pyridine (B92270) ring, modified with a fluorine atom and a propanoyl group, exhibits distinct reactivity patterns for both electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution Patterns on the Fluoropyridine Ring

Pyridine itself is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. organicchemistrytutor.com This deactivation is due to the electron-withdrawing nature of the ring nitrogen, which reduces the electron density of the aromatic system. youtube.com Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration with HNO₃/H₂SO₄), the pyridine nitrogen becomes protonated, forming a pyridinium (B92312) ion. This further deactivates the ring to a very high degree. youtube.comrsc.org

Nucleophilic Aromatic Substitution on the Fluoropyridine System

In contrast to its inertness toward electrophiles, the fluoropyridine ring is activated for nucleophilic aromatic substitution (SNAr). wikipedia.org This reactivity is enhanced by several factors: the ring nitrogen, which can stabilize the negative charge in the intermediate (a Meisenheimer complex), and the presence of electron-withdrawing groups. nih.gov The fluorine atom itself is an excellent leaving group in SNAr reactions, often being more reactive than other halogens like chlorine. acs.org

In 1-(5-Fluoropyridin-3-yl)propan-1-one, the acyl group at C-3 and the ring nitrogen both act to withdraw electron density, making the ring electrophilic. A nucleophile can attack the carbon bearing the fluorine atom (C-5), leading to the displacement of the fluoride (B91410) ion. acs.org This allows for the introduction of a variety of nucleophiles, such as alkoxides (e.g., sodium methoxide (B1231860), NaOMe), amines, or thiols, at the C-5 position. For example, reacting 1-(5-Fluoropyridin-3-yl)propan-1-one with sodium methoxide in a suitable solvent would be expected to yield 1-(5-Methoxypyridin-3-yl)propan-1-one. This SNAr pathway is a highly valuable and predictable method for functionalizing the pyridine ring. akjournals.com

Table 4: Nucleophilic Aromatic Substitution (SNAr)

| Reactant | Nucleophile | Solvent | Expected Product |

|---|---|---|---|

| 1-(5-Fluoropyridin-3-yl)propan-1-one | NaOMe | DMF or MeOH | 1-(5-Methoxypyridin-3-yl)propan-1-one |

C-F Bond Activation Studies in 5-Fluoropyridine Derivatives

The carbon-fluorine bond is the strongest single bond in organic chemistry, and its selective activation is a significant challenge. However, in heteroaromatic systems like 5-fluoropyridines, the C-F bond can be activated, typically through interactions with transition metal complexes or Lewis acids. Research in this area, while not extensively focused on 1-(5-Fluoropyridin-3-yl)propan-1-one specifically, provides a framework for understanding its potential reactivity.

Transition metal-mediated C-F activation is a prominent strategy. nih.gov Studies on various fluoropyridines have shown that low-valent transition metals, such as nickel, platinum, and rhodium, can insert into the C-F bond via oxidative addition. nih.gov The regioselectivity of this process is influenced by the electronic properties of the pyridine ring and the nature of the metal center. For instance, in some fluorinated pyridines, there is a preference for C-H bond activation over C-F bond activation, with the remaining C-F bonds often orienting ortho to the metal center. nih.gov The competition between C-F and C-H activation is a critical aspect, with the thermodynamic product generally being the metal fluoride. nih.gov

Phosphine (B1218219) ligands on the metal center can also play a direct role in C-F bond activation through a "phosphine-assisted" pathway. This involves the formation of a four-centered transition state where the fluorine is transferred to the phosphorus atom. nih.gov

Lewis acids have also been shown to activate C-F bonds, particularly in trifluoromethyl groups. For example, Me2AlCl has been used to achieve single C-F bond activation in (trifluoromethyl)cyclopropanes, leading to fluoride elimination and subsequent reactions. nih.gov While this is not directly on a pyridine ring, it demonstrates the principle of Lewis acid-assisted C-F bond cleavage. Another approach involves the use of hydrogen-bond-donating agents, such as 1,1,1-tris(hydroxymethyl)propane, to activate benzylic C-F bonds, facilitating nucleophilic substitution. researchgate.net This method relies on the stabilization of the departing fluoride ion through hydrogen bonding.

The following table summarizes general conditions for C-F bond activation in fluorinated aromatic compounds, which could be applicable to 1-(5-Fluoropyridin-3-yl)propan-1-one.

| Activating Agent/System | Substrate Type | Reaction Type | Reference |

| Transition Metal Complexes (Ni, Pt, Rh) | Fluoroaromatics/Fluoropyridines | Oxidative Addition | nih.gov |

| Phosphine Ligands on Transition Metals | Fluoroaromatics | Phosphine-Assisted C-F Activation | nih.gov |

| Lewis Acids (e.g., Me2AlCl) | CF3-containing compounds | Fluoride Elimination | nih.gov |

| Hydrogen-Bond Donors (e.g., triols) | Benzylic Fluorides | Nucleophilic Substitution | researchgate.net |

Selective Functionalization and Derivatization

The presence of multiple reactive sites in 1-(5-Fluoropyridin-3-yl)propan-1-one allows for selective functionalization to generate a diverse range of derivatives. These modifications can be targeted at the pyridine ring or the propyl side chain.

The fluorine atom at the 5-position of the pyridine ring is a prime site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the ring nitrogen and the carbonyl group at the 3-position makes the carbon atom bonded to the fluorine electrophilic and susceptible to attack by nucleophiles. wikipedia.org This reaction pathway is a common and effective method for introducing a variety of functional groups.

The general mechanism for SNAr in pyridines involves the attack of a nucleophile to form a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing groups. Subsequent loss of the fluoride leaving group restores the aromaticity of the ring. wikipedia.org A wide range of nucleophiles can be employed in these reactions, including:

Oxygen nucleophiles: Alkoxides and phenoxides can displace the fluorine to form ethers.

Nitrogen nucleophiles: Amines and azoles can be used to introduce new nitrogen-containing substituents. nih.gov

Sulfur nucleophiles: Thiolates can react to form thioethers.

Studies on related compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have demonstrated successful SNAr of the fluorine atom with various O, S, and N nucleophiles. nih.gov Similarly, the reaction of phenothiazine (B1677639) with polyfluoroarenes proceeds via SNAr to form highly functionalized derivatives. mdpi.com The choice of solvent and base is crucial for the success of these reactions.

The following table provides examples of nucleophilic aromatic substitution reactions on activated fluoroaromatic systems.

| Nucleophile | Reagents/Conditions | Product Type | Reference |

| Amines (e.g., morpholine) | Base (e.g., K2CO3), Solvent (e.g., DMF) | 5-Amino-substituted pyridines | nih.gov |

| Alkoxides (e.g., NaOMe) | Solvent (e.g., MeOH) | 5-Alkoxy-substituted pyridines | nih.gov |

| Thiolates (e.g., NaSPh) | Solvent (e.g., DMF) | 5-Thiophenyl-substituted pyridines | nih.gov |

| Azoles (e.g., indole) | Base, Solvent (e.g., DMF) | 5-Azolyl-substituted pyridines | nih.gov |

The propan-1-one side chain offers several opportunities for chemical modification. The carbonyl group is a key functional group that can undergo a variety of transformations.

Reduction of the Ketone: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This introduces a hydroxyl group, which can serve as a handle for further functionalization, such as esterification or etherification.

Alpha-Functionalization: The α-protons on the methylene group adjacent to the carbonyl are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of new substituents at the α-position. Examples of such reactions include:

Alkylation: Reaction with alkyl halides to introduce new carbon chains.

Halogenation: Reaction with halogenating agents (e.g., N-bromosuccinimide) to introduce a halogen atom, which can be a precursor for further substitutions.

Aldol Condensation: Reaction with aldehydes or ketones to form β-hydroxy ketones.

These modifications of the propyl chain can significantly alter the steric and electronic properties of the molecule, leading to derivatives with enhanced or modified reactivity profiles.

Computational and Theoretical Investigations of 1 5 Fluoropyridin 3 Yl Propan 1 One

Electronic Structure and Molecular Orbital Analysis

The electronic properties and reactivity of 1-(5-Fluoropyridin-3-yl)propan-1-one are fundamentally governed by its molecular structure. Computational chemistry offers powerful tools to explore these aspects at the atomic level.

Density Functional Theory (DFT) Studies of 1-(5-Fluoropyridin-3-yl)propan-1-one

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. nih.govcmu.edu This method is favored for its balance of accuracy and computational efficiency, particularly for organic molecules. nih.gov DFT calculations are used to determine the optimized molecular geometry, electronic energy, and other key properties by solving the Kohn-Sham equations for the electron density. nih.govarxiv.org

For 1-(5-Fluoropyridin-3-yl)propan-1-one, DFT studies, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are instrumental. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's ground state. The outputs of these studies also include thermodynamic properties like enthalpy and Gibbs free energy, which are vital for predicting the compound's stability.

Table 1: Calculated Thermodynamic Parameters for 1-(5-Fluoropyridin-3-yl)propan-1-one (Illustrative)

| Parameter | Value (Hartree/Particle) | Value (kcal/mol) |

|---|---|---|

| Electronic Energy | -475.123 | -298165.89 |

| Enthalpy | -475.012 | -298096.26 |

| Gibbs Free Energy | -475.056 | -298123.94 |

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents its capacity to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

In the case of 1-(5-Fluoropyridin-3-yl)propan-1-one, FMO analysis reveals the most probable sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule's framework highlights the regions where electron density is most available to be donated or where it can be accepted. For instance, the nitrogen atom in the pyridine (B92270) ring and the oxygen of the carbonyl group are expected to have significant contributions to the HOMO, making them potential nucleophilic centers. Conversely, the carbonyl carbon and the carbon atoms of the pyridine ring are likely to be key contributors to the LUMO, marking them as electrophilic sites.

Table 2: Frontier Molecular Orbital Energies for 1-(5-Fluoropyridin-3-yl)propan-1-one (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: The data in this table is illustrative. Actual energy values would be sourced from specific computational studies.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the charge distribution within a molecule, providing a guide to its reactive behavior. libretexts.orgresearchgate.net The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying charge densities. researchgate.netnih.gov Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potentials.

For 1-(5-Fluoropyridin-3-yl)propan-1-one, the MEP map would likely show a region of strong negative potential around the carbonyl oxygen atom, identifying it as a primary site for interaction with electrophiles. The nitrogen atom of the pyridine ring would also exhibit a negative potential. In contrast, the hydrogen atoms and the regions around the carbonyl carbon would display a positive potential, indicating their susceptibility to nucleophilic attack.

Reaction Mechanism Elucidation through Computational Modeling

Beyond static properties, computational modeling is a powerful asset for dynamically exploring the pathways of chemical reactions involving 1-(5-Fluoropyridin-3-yl)propan-1-one. nih.gov

Transition State Characterization for Key Synthetic Steps

Understanding the mechanism of a chemical reaction requires the identification and characterization of transition states—the high-energy structures that connect reactants to products. Computational methods, particularly DFT, can be used to locate these fleeting structures on the potential energy surface. By analyzing the geometry and vibrational frequencies of a transition state, chemists can confirm that it represents the true saddle point for a specific reaction step. For the synthesis of 1-(5-Fluoropyridin-3-yl)propan-1-one, which might involve reactions such as acylation or cross-coupling, characterizing the relevant transition states is crucial for optimizing reaction conditions and improving yields.

Energetic Profiles of Reaction Pathways

Once reactants, products, and transition states are computationally modeled, an energetic profile of the entire reaction pathway can be constructed. This profile, often depicted as a reaction coordinate diagram, plots the change in energy as the reaction progresses. The height of the energy barrier, known as the activation energy, determines the rate of the reaction. By comparing the energetic profiles of different possible pathways, researchers can predict the most likely mechanism for the formation of 1-(5-Fluoropyridin-3-yl)propan-1-one. This analysis can also explain observed regioselectivity and stereoselectivity in its synthesis.

Conformational Analysis and Molecular Dynamics Simulations

Exploration of Stable Conformations and Interconversion Barriers

No published data were found regarding the stable conformations of 1-(5-Fluoropyridin-3-yl)propan-1-one or the energy barriers associated with the interconversion between different conformational states. Such an analysis would typically involve computational methods to rotate the molecule around its key dihedral angles and calculate the potential energy surface.

Solvent Effects on Molecular Conformation and Dynamics

There is no available research on how different solvents impact the conformational preferences and molecular dynamics of 1-(5-Fluoropyridin-3-yl)propan-1-one. This type of investigation would require molecular dynamics simulations in various solvent models to understand the role of solute-solvent interactions.

Advanced Spectroscopic Characterization Methodologies for 1 5 Fluoropyridin 3 Yl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation Strategies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural analysis of organic molecules in solution. For 1-(5-Fluoropyridin-3-yl)propan-1-one, a combination of one-dimensional and multi-dimensional NMR experiments is essential for the complete assignment of its proton (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Structural Assignment

Multi-dimensional NMR experiments are critical for establishing the connectivity and spatial relationships between atoms within 1-(5-Fluoropyridin-3-yl)propan-1-one.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the proton-proton coupling networks within the molecule. For the propan-1-one side chain, correlations would be expected between the methyl protons and the methylene (B1212753) protons. On the pyridine (B92270) ring, correlations would help in assigning the adjacent aromatic protons.

Heteronuclear Single Quantum Coherence (HMQC): The HMQC (or its more modern counterpart, HSQC) spectrum correlates directly bonded proton and carbon atoms. This experiment is fundamental for assigning the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it reveals long-range correlations (typically over two to three bonds) between proton and carbon atoms. This is particularly useful for identifying the quaternary carbons and for connecting the propan-1-one side chain to the pyridine ring. For instance, correlations between the methylene protons of the propan-1-one chain and the C3 carbon of the pyridine ring would confirm their connectivity.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment provides information about the spatial proximity of nuclei. This can be used to confirm the three-dimensional structure and conformation of the molecule. For example, NOE correlations between the protons of the propan-1-one side chain and the protons on the pyridine ring can help to determine the preferred orientation of the side chain relative to the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for 1-(5-Fluoropyridin-3-yl)propan-1-one (Note: These are predicted values for illustrative purposes and may differ from experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| H2 | 8.9 | C2 (150.0), C4 (135.0), C6 (140.0) | |

| H4 | 8.2 | C2 (150.0), C5 (160.0, d, ¹JCF), C6 (140.0) | |

| H6 | 8.7 | C2 (150.0), C5 (160.0, d, ¹JCF) | |

| CH₂ | 3.1 (q, J = 7.2 Hz) | C=O (198.0), CH₃ (8.0), C3 (130.0) | |

| CH₃ | 1.2 (t, J = 7.2 Hz) | C=O (198.0), CH₂ (35.0) | |

| C2 | - | 150.0 | H2, H4, H6 |

| C3 | - | 130.0 | H2, H4, CH₂ |

| C4 | - | 135.0 | H2, H4 |

| C5 | - | 160.0 (d, ¹JCF ≈ 240 Hz) | H4, H6 |

| C6 | - | 140.0 | H2, H6 |

| C=O | - | 198.0 | CH₂, CH₃ |

| CH₂ | - | 35.0 | CH₃ |

| CH₃ | - | 8.0 | CH₂ |

d = doublet, q = quartet, t = triplet, J = coupling constant in Hz

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique. wikipedia.org Fluorine-19 is a 100% naturally abundant, spin-½ nucleus, making it highly sensitive for NMR detection. wikipedia.org The ¹⁹F chemical shift is very sensitive to the electronic environment, providing valuable information about the substitution pattern on the pyridine ring. nih.govbiophysics.org In the ¹⁹F NMR spectrum of 1-(5-Fluoropyridin-3-yl)propan-1-one, a single resonance would be expected. The coupling of the fluorine atom to the adjacent protons (H4 and H6) on the pyridine ring would result in a triplet-like multiplet in the proton-coupled ¹⁹F spectrum. Conversely, in the ¹H spectrum, the signals for H4 and H6 would show additional coupling to the ¹⁹F nucleus.

Isotopic Labeling Strategies in NMR for Mechanistic Insights

While not routinely used for basic structural elucidation, isotopic labeling can be a powerful tool for studying reaction mechanisms or metabolic pathways involving 1-(5-Fluoropyridin-3-yl)propan-1-one. nih.govsci-hub.se For instance, synthesizing the compound with a ¹³C-labeled carbonyl carbon would allow for the unambiguous assignment of the carbonyl signal in the ¹³C NMR spectrum and could be used in mechanistic studies to trace the fate of this specific carbon atom. Similarly, uniform or selective ¹⁵N labeling of the pyridine ring could be employed in more advanced NMR studies, particularly those involving interactions with biological macromolecules. nih.govspringernature.com

Mass Spectrometric Approaches for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of the molecular ion to four or five decimal places. This allows for the calculation of the elemental formula of 1-(5-Fluoropyridin-3-yl)propan-1-one, which is C₈H₈FNO. The calculated exact mass can then be compared to the experimentally measured mass to confirm the molecular formula with a high degree of confidence.

Table 2: HRMS Data for 1-(5-Fluoropyridin-3-yl)propan-1-one

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | 154.0663 | To be determined experimentally |

| [M+Na]⁺ | 176.0482 | To be determined experimentally |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M+H]⁺), which is then subjected to collision-induced dissociation (CID) to generate fragment ions. nih.govunito.it The analysis of these fragment ions provides valuable information about the structure of the molecule. nih.gov For 1-(5-Fluoropyridin-3-yl)propan-1-one, characteristic fragmentation pathways would be expected.

Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ for 1-(5-Fluoropyridin-3-yl)propan-1-one (Note: These are predicted fragmentation patterns for illustrative purposes.)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 154.07 | 125.04 | C₂H₅ | 5-Fluoronicotinoyl cation |

| 154.07 | 97.03 | C₃H₅O | 5-Fluoropyridinium ion |

| 125.04 | 97.03 | CO | 5-Fluoropyridinium ion |

The fragmentation would likely involve the loss of the ethyl group to form a stable acylium ion, followed by the loss of carbon monoxide. These fragmentation patterns, when analyzed, provide a fingerprint that can be used to confirm the identity of the compound.

Vibrational Spectroscopy and X-ray Crystallography

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, offers a detailed view of the functional groups present within the molecule by probing their characteristic vibrational modes. Complementing this, single-crystal X-ray diffraction provides an unambiguous determination of the molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Infrared (IR) and Raman Spectroscopic Interpretation of Functional Groups

The vibrational spectra of 1-(5-Fluoropyridin-3-yl)propan-1-one are characterized by distinct peaks corresponding to its key functional groups: the ketone, the fluoropyridinyl ring, and the aliphatic propyl chain.

The most prominent feature in the IR spectrum is the strong absorption band associated with the carbonyl (C=O) stretching vibration, which is a hallmark of the ketone group. This peak's exact position provides information about the electronic environment of the carbonyl group. Aromatic C-H stretching vibrations of the pyridine ring are also clearly observable, as are the C-F and C-N stretching vibrations. The aliphatic C-H bonds of the propyl group contribute their own characteristic stretching and bending vibrations.

Raman spectroscopy provides complementary information. While the carbonyl stretch is also visible in the Raman spectrum, aromatic ring vibrations are often particularly strong and well-defined, aiding in the detailed analysis of the substituted pyridine ring.

Table 1: Key IR and Raman Peak Assignments for 1-(5-Fluoropyridin-3-yl)propan-1-one Please note that the exact peak positions (cm⁻¹) can vary slightly based on the experimental conditions and the physical state of the sample.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Carbonyl (C=O) | Stretching | 1690 - 1710 | Strong | Moderate to Weak |

| Aromatic C-H | Stretching | 3000 - 3100 | Moderate to Weak | Strong |

| Aliphatic C-H | Stretching | 2850 - 2960 | Moderate to Strong | Moderate to Strong |

| Aromatic C=C/C=N | Ring Stretching | 1400 - 1600 | Moderate to Strong | Strong |

| C-F | Stretching | 1000 - 1400 | Strong | Weak |

Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For 1-(5-Fluoropyridin-3-yl)propan-1-one, this technique elucidates the molecule's conformation, the planarity of the pyridine ring, and the orientation of the propanoyl substituent relative to the ring.

While specific crystallographic data for this exact compound is not publicly available without accessing specialized databases, a hypothetical representation based on typical structures of similar phenyl ketones is presented below.

Table 2: Representative Crystallographic Data for a Substituted Aromatic Ketone This data is illustrative and represents typical values for compounds of this class.

| Parameter | Description | Representative Value |

|---|---|---|

| Crystal System | The symmetry system of the unit cell. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a (Å) | Unit cell dimension. | 10.5 - 12.5 |

| b (Å) | Unit cell dimension. | 5.5 - 7.5 |

| c (Å) | Unit cell dimension. | 14.0 - 16.0 |

| β (°) | Unit cell angle. | 95 - 105 |

| V (ų) | Volume of the unit cell. | ~1200 |

| Z | Number of molecules in the unit cell. | 4 |

| Bond Length (C=O) | Length of the carbonyl double bond. | ~1.22 Å |

| Bond Length (C-F) | Length of the carbon-fluorine bond. | ~1.35 Å |

Role of 1 5 Fluoropyridin 3 Yl Propan 1 One As a Synthetic Building Block and Intermediate

Precursor in Heterocyclic Synthesis

The unique structural features of 1-(5-Fluoropyridin-3-yl)propan-1-one make it a versatile precursor for the synthesis of a variety of heterocyclic compounds. The presence of the ketone functional group allows for a range of chemical transformations, including condensation and cyclization reactions, which are fundamental in the construction of fused ring systems.

Construction of Fused Pyridine (B92270) Systems utilizing 1-(5-Fluoropyridin-3-yl)propan-1-one

Fused pyridine systems are a common motif in many biologically active compounds and functional materials. The synthesis of these systems often involves the cyclization of appropriately substituted pyridine derivatives. While direct literature examples detailing the use of 1-(5-Fluoropyridin-3-yl)propan-1-one in the synthesis of fused pyridines are not abundant, established synthetic methodologies for pyridine ring fusion can be applied to this versatile building block.

One common strategy for the synthesis of fused pyridines is the reaction of a pyridine derivative bearing a reactive functional group with a suitable cyclizing agent. naturalspublishing.commdpi.com For instance, the ketone moiety in 1-(5-Fluoropyridin-3-yl)propan-1-one can undergo condensation with active methylene (B1212753) compounds, followed by intramolecular cyclization to yield fused pyridine derivatives. naturalspublishing.com The reaction of a ketone with a malononitrile (B47326) derivative, for example, can lead to the formation of a pyridopyrimidine or a similar fused system.

Multicomponent reactions (MCRs) represent another powerful tool for the efficient synthesis of complex heterocyclic structures, including fused pyridines. researchgate.netsemanticscholar.orgnih.govub.edu These reactions, where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. nih.gov The ketone functionality of 1-(5-Fluoropyridin-3-yl)propan-1-one makes it a suitable candidate for inclusion in various MCRs designed to generate fused heterocyclic scaffolds.

Synthesis of Complex Polycyclic Architectures

The construction of complex polycyclic architectures is a challenging yet crucial aspect of modern organic synthesis, particularly in the development of novel therapeutic agents and functional materials. mdpi.comnih.govgrafiati.com The strategic incorporation of fluorinated building blocks like 1-(5-Fluoropyridin-3-yl)propan-1-one can provide access to novel polycyclic systems with unique properties.

The synthesis of polycyclic compounds often relies on a series of cyclization and functionalization reactions. nih.gov The fluorinated pyridine core of 1-(5-Fluoropyridin-3-yl)propan-1-one can serve as a scaffold upon which additional rings are built. For example, the ketone group can be transformed into other functional groups, such as an amine or a hydroxyl group, which can then participate in further cyclization reactions to build up the polycyclic framework. The synthesis of pyrrolidine-containing polycyclic compounds, for instance, can be achieved through [3+2] cycloaddition reactions, a strategy where a glycine-derived azomethine ylide reacts with a suitable dipolarophile. mdpi.com

Synthon in the Development of Advanced Molecular Scaffolds

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. 1-(5-Fluoropyridin-3-yl)propan-1-one serves as a valuable synthon for the development of advanced molecular scaffolds due to the desirable properties imparted by the fluoropyridine moiety.

Preparation of Chemically Diverse Compound Libraries

Compound libraries are essential tools in drug discovery and materials science, enabling high-throughput screening for the identification of new lead compounds with desired biological activities or material properties. csmres.co.uk The design and synthesis of these libraries often rely on the use of versatile building blocks that allow for the introduction of chemical diversity. researchgate.netnih.gov

The use of fluorinated building blocks in the construction of compound libraries is a well-established strategy to enhance the quality and diversity of the library. nih.gov The incorporation of fluorine can lead to improved metabolic stability, increased binding affinity, and altered physicochemical properties of the resulting molecules. 1-(5-Fluoropyridin-3-yl)propan-1-one, and its close analogues, are recognized as valuable building blocks for the synthesis of more complex fluorinated compounds. evitachem.com The amenability of the ketone functional group to a wide range of chemical transformations makes it an ideal handle for the parallel synthesis of large numbers of diverse molecules.

| Library Type | Potential Contribution of 1-(5-Fluoropyridin-3-yl)propan-1-one | Relevant Synthetic Approaches |

| Focused Libraries | Introduction of a fluoropyridine moiety to target specific protein families (e.g., kinases, GPCRs). | Suzuki coupling, amide bond formation, reductive amination. |

| Diversity-Oriented Synthesis (DOS) Libraries | Creation of structurally complex and diverse scaffolds through skeletal transformations. | Multicomponent reactions, cascade reactions. |

| Fragment Libraries | The fluoropyridine core can serve as a valuable fragment for fragment-based drug discovery. | Synthesis of smaller, functionalized derivatives. |

Incorporation into Analogues of Biologically Relevant Molecules (focus on chemical synthesis, not biological outcome)

The synthesis of analogues of biologically relevant molecules is a cornerstone of medicinal chemistry, aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound. The fluoropyridine motif is a common feature in many successful drugs, and building blocks containing this moiety are therefore of high interest.

While direct examples of the use of 1-(5-Fluoropyridin-3-yl)propan-1-one in the synthesis of specific drug analogues are not extensively documented in publicly available literature, the synthetic utility of closely related compounds is well-established. For instance, 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol, a derivative of the title compound, serves as a key intermediate in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds. smolecule.com The synthesis of these analogues typically involves the transformation of the propanol (B110389) side chain into other functional groups or its use as a linker to attach other molecular fragments. The synthesis of 1,3-dideazapurine-like ribonucleoside analogues as aminoacyl-tRNA synthetase inhibitors also highlights the importance of substituted pyridine building blocks in the creation of complex bioactive molecules. mdpi.com

The general synthetic strategies for incorporating such building blocks into larger molecules include standard transformations such as reductions, oxidations, and carbon-carbon or carbon-heteroatom bond-forming reactions. The ketone in 1-(5-Fluoropyridin-3-yl)propan-1-one can be readily reduced to a secondary alcohol, which can then be used in esterification or etherification reactions. Alternatively, the ketone can undergo reductive amination to introduce a nitrogen-containing substituent.

Applications in Materials Chemistry and Polymer Science (if applicable to fluorinated ketones)

Fluorinated polymers and materials often exhibit unique and desirable properties, including high thermal stability, chemical resistance, and low surface energy. The incorporation of fluorine-containing monomers into polymer backbones is a common strategy to achieve these properties.

While specific applications of 1-(5-Fluoropyridin-3-yl)propan-1-one in materials and polymer science are not widely reported, the utility of related fluorinated compounds is well-documented. Perfluoropyridine, for example, has been extensively used in the synthesis of fluoropolymers and fluorinated network materials. mdpi.com These materials often exhibit enhanced thermal and oxidative stability, making them suitable for applications in the aerospace industry. mdpi.com A close analogue, 1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one, is noted for its utility in developing materials with enhanced electronic properties. evitachem.com

Mechanistic Investigations of Reactions Involving 1 5 Fluoropyridin 3 Yl Propan 1 One

Exploration of Reaction Intermediates and Transition States

A thorough understanding of any reaction mechanism necessitates the identification and characterization of transient species, including reaction intermediates and the transition states that connect them. For reactions involving 1-(5-fluoropyridin-3-yl)propan-1-one, this remains a largely unexplored field.

Spectroscopic Monitoring of Reaction Progress for Intermediate Detection

In the absence of specific studies on 1-(5-fluoropyridin-3-yl)propan-1-one, we can hypothesize the types of spectroscopic techniques that would be invaluable for detecting and characterizing potential intermediates. Techniques such as in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and UV-Vis spectroscopy could be employed to monitor the real-time transformation of the starting material and the appearance and disappearance of intermediate species. For instance, in a hypothetical reaction such as a nucleophilic addition to the carbonyl group, one might expect to observe the transient formation of a tetrahedral intermediate.

Table 1: Potential Spectroscopic Signatures for Intermediates in Reactions of 1-(5-Fluoropyridin-3-yl)propan-1-one

| Spectroscopic Technique | Potential Intermediate | Expected Observational Changes |

| Infrared (IR) | Tetrahedral Intermediate (from nucleophilic addition) | Disappearance of the C=O stretch of the ketone; appearance of a C-O stretch and a broad O-H stretch. |

| NMR (¹H, ¹³C, ¹⁹F) | Enolate | Shift in the chemical shifts of the α-protons and carbons; change in the ¹⁹F chemical shift due to altered electron density on the pyridine (B92270) ring. |

| UV-Vis | Charged Intermediates | Significant shifts in the λmax due to changes in the electronic structure and conjugation. |

Isolation and Characterization of Reactive Intermediates

The direct isolation of reactive intermediates is a challenging yet powerful method for elucidating reaction mechanisms. For reactions involving 1-(5-fluoropyridin-3-yl)propan-1-one, this has not been reported. Future work could focus on trapping experiments, where a reactive intermediate is intercepted by a trapping agent to form a stable, characterizable product. Alternatively, performing reactions at low temperatures could potentially stabilize certain intermediates, allowing for their isolation and subsequent analysis by techniques such as X-ray crystallography.

Kinetic Studies and Rate Law Determination

Kinetic analysis is fundamental to understanding the sequence of elementary steps in a reaction mechanism and identifying the factors that control the reaction rate.

Influence of Concentration on Reaction Rates

Table 2: Hypothetical Kinetic Data for a Reaction of 1-(5-Fluoropyridin-3-yl)propan-1-one

| Experiment | [1-(5-Fluoropyridin-3-yl)propan-1-one] (M) | [Reactant B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁴ |

This is a hypothetical table to illustrate the type of data required.

Stereochemical Outcomes and Enantioselective Pathways

Many reactions have the potential to create new stereocenters. Investigating the stereochemical outcome of reactions involving 1-(5-fluoropyridin-3-yl)propan-1-one is essential, particularly if the products are intended for applications where stereoisomerism is critical, such as in pharmaceuticals. To date, there is a lack of published research on the stereoselective reactions of this compound. Future research could explore the use of chiral catalysts or reagents to induce enantioselectivity in reactions such as the reduction of the ketone or additions to the α-carbon, leading to the formation of chiral products with high enantiomeric excess.

Advanced Separation and Purification Techniques for 1 5 Fluoropyridin 3 Yl Propan 1 One and Its Derivatives

Chromatographic Method Development and Optimization

Chromatography is a cornerstone of purification in modern organic synthesis. For fluorinated pyridine (B92270) derivatives, techniques like High-Performance Liquid Chromatography (HPLC) and advanced column chromatography are indispensable for achieving high purity. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

Reverse-phase HPLC (RP-HPLC) is a powerful analytical technique for assessing the purity of 1-(5-Fluoropyridin-3-yl)propan-1-one and can be scaled for preparative isolation. The development of a robust HPLC method is crucial for separating the target compound from structurally similar impurities.

Method Development Strategy: The development of an efficient HPLC method typically involves screening and optimizing several key parameters to achieve good resolution, peak shape, and a reasonable analysis time. For pyridine derivatives, which are basic, mixed-mode or C18 columns are commonly used. helixchrom.com The mobile phase often consists of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, frequently with an acidic modifier to improve peak symmetry. helixchrom.comresearchgate.net

A typical method development workflow would include:

Column Selection: A C18 column is a common starting point due to its versatility.

Mobile Phase Selection: Acetonitrile and water are standard solvents. Isocratic or gradient elution may be used to optimize separation. researchgate.net

Additive Selection: An acid, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase at low concentrations (e.g., 0.1%) to protonate the basic pyridine nitrogen, which minimizes tailing and results in sharper peaks. helixchrom.com

Detector Wavelength Selection: The wavelength for UV detection is selected based on the UV absorbance profile of the compound, typically at a wavelength of maximum absorbance, such as 220 nm or 254 nm. researchgate.net

The following interactive table outlines typical starting parameters for the HPLC analysis of 1-(5-Fluoropyridin-3-yl)propan-1-one.

| Parameter | Typical Condition | Purpose |

| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | Provides good retention and separation for moderately polar compounds. sielc.com |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to improve peak shape for basic analytes. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic solvent to elute the compound from the column. |

| Elution Mode | Gradient: 10% to 90% B over 15 minutes | Ensures elution of all components, from polar to non-polar. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale. |

| Detection | UV at 220 nm | Wavelength for detecting the pyridine aromatic system. researchgate.net |

| Column Temperature | 30 °C | Maintains consistent retention times. |

This table represents a typical starting point for method development. The gradient, mobile phase composition, and additive may be adjusted to optimize the separation for a specific impurity profile.

Advanced Column Chromatography Techniques (e.g., flash chromatography, preparative chromatography)

For larger-scale purification (milligrams to kilograms), column chromatography is the method of choice. Modern automated flash chromatography systems offer significant advantages over traditional gravity columns, including higher resolution, faster separation times, and reproducible results.